molecular formula C10H19NO2S B1287196 tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate CAS No. 595597-00-5

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Cat. No.: B1287196
CAS No.: 595597-00-5
M. Wt: 217.33 g/mol
InChI Key: IRZQBMIZGJSXFN-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its tetrahydrothiopyran ring , which imparts specific chemical and biological properties .

Biological Activity

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydrothiopyran ring and a tert-butyl carbamate moiety. The presence of these functional groups is believed to enhance the compound's solubility and stability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, although specific targets remain to be fully elucidated. The compound's unique stereochemistry may also influence its interaction profile with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Antiviral Properties : Preliminary findings suggest activity against certain viral targets.
  • Enzyme Inhibition : Possible inhibition of specific metabolic enzymes.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various carbamates, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
  • Enzyme Interaction : Research on similar compounds has shown that modifications in the tetrahydrothiopyran structure can significantly enhance enzyme inhibition. For instance, modifications led to increased binding affinity to target enzymes involved in metabolic pathways .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies indicate that factors such as solubility and stability in physiological conditions are favorable for bioavailability .

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaKey Features
tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran)C10H19N2O2Exhibits significant antibacterial properties
tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)C13H16FN3O2Known for enzyme inhibition and improved membrane permeability
tert-butyl (trans-4-amino-tetrahydro-pyran)C9H17N1O1Lacks carbamate functionality; different reactivity profile

Future Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile as a potential therapeutic agent.

Properties

IUPAC Name

tert-butyl N-(thian-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQBMIZGJSXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610666
Record name tert-Butyl thian-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595597-00-5
Record name tert-Butyl thian-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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